N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine
Description
Properties
CAS No. |
126193-54-2 |
|---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N3S/c1-12-11-22-18(19-12)21-17-14-9-5-6-10-15(14)20-16(17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,21) |
InChI Key |
OVQQGRGKHRNWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves the reaction of indole derivatives with thiazole moieties. The compound can be synthesized through various methods, including:
- Condensation Reactions : Indoles are reacted with thiazole derivatives under acidic or basic conditions to form the target compound.
- Multicomponent Reactions : Recent advancements have highlighted the use of multicomponent reactions involving indoles, which allow for the efficient synthesis of complex structures with high yields .
Pharmacological Activities
This compound has been investigated for various pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of thiazole and indole possess significant antimicrobial properties. For instance, compounds similar to N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Anticancer Properties
Research has indicated that indole derivatives exhibit anticancer activity. In vitro studies suggest that N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and death .
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanisms are hypothesized to involve antioxidant activity and the inhibition of neuroinflammatory processes .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, synthesis routes, and properties of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine with analogous compounds from the evidence:
Key Comparative Insights
Heterocyclic Components: The target compound’s thiazole ring introduces sulfur, which may improve binding to metal-containing enzymes compared to oxadiazole (oxygen/nitrogen) in 3a or benzoxazine (oxygen/nitrogen fused ring) in 2a . The oxadiazole in 3a is associated with thermal stability due to its planar structure, while the benzoxazine in 2a exhibits rigidity from fused rings, affecting solubility and crystallinity .
Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3a, fluoro in 3) increase electrophilicity and may enhance reactivity or target selectivity. The methoxy groups in 2a improve solubility via polar interactions but reduce membrane permeability . The dimethylaminoethyl chain in 3 introduces flexibility and basicity, which could influence blood-brain barrier penetration compared to the rigid thiazole in the target compound .
Synthesis and Crystallinity :
- 3a is synthesized via straightforward reflux, yielding crystalline products, whereas 2a requires oxidation with m-CPBA at low temperatures (253 K) . The target compound may follow a similar condensation pathway as 3a but with thiazole precursors.
- Intermolecular interactions (e.g., C–H⋯O in 2a ) enhance crystallinity, whereas the target’s thiazole-methyl group may lead to less dense packing, reducing melting point .
Biological Activity
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a synthetic organic compound notable for its unique structural features, including an indole core, a thiazole ring, and a phenyl group. Its molecular formula is with a molecular weight of approximately 305.4 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure is characterized by:
- Indole Core : A bicyclic structure that contributes to its pharmacological properties.
- Thiazole Ring : Known for its biological significance, enhancing the compound's reactivity and interaction with biological targets.
- Phenyl Group : Imparts additional chemical characteristics that may influence biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives reported that related compounds showed minimum inhibitory concentrations (MIC) against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiazole moiety has been correlated with enhanced antibacterial activity.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound 9 | 0.17 | E. coli |
| Compound 1 | 0.23 | E. cloacae |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines. For instance, related indole derivatives have shown cytotoxic activity against human cervical carcinoma (HeLa) and murine leukemia cells, with IC50 values in the low micromolar range .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that the incorporation of specific substituents on the thiazole ring enhances antimicrobial potency. For example, substitutions at position 4 with different aryl groups have shown varying degrees of effectiveness against bacterial strains .
Case Studies
- Antimicrobial Evaluation : A study on thiazole derivatives revealed that compounds similar to N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines exhibited moderate to strong antibacterial activity against E. coli and Bacillus cereus, suggesting a promising avenue for further exploration in drug development .
- Anticancer Screening : Another investigation highlighted that derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines, indicating potential as a therapeutic agent in oncology .
Q & A
What synthetic methodologies are reported for N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine, and how do reaction conditions impact purity?
Basic Research Focus
The compound can be synthesized via Baeyer–Villiger oxidation of precursor indole derivatives. For example, a dichloromethane solution of N-aryl-3-(arylimino)-3H-indol-2-amine is cooled to 253 K and treated with m-CPBA (meta-chloroperbenzoic acid) as the oxidizing agent. After 6 hours, the crude product is extracted, dried over Na₂SO₄, and purified via silica gel column chromatography (90:10 n-hexane:ethyl acetate), yielding a light yellow solid with ~90% purity . Reaction temperature (<253 K) and solvent choice (CH₂Cl₂) are critical to minimize side reactions. Column chromatography is essential for isolating the target compound from unreacted intermediates.
How is X-ray crystallography applied to resolve the molecular conformation of this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings, which influence electronic properties and intermolecular interactions. For structurally similar indole-thiazole hybrids, the methoxyphenyl and benzoxazine rings form dihedral angles of 10.66–32.38°, indicating moderate planarity distortion. Intermolecular C–H⋯O hydrogen bonds (e.g., 2.74–3.02 Å) stabilize the crystal lattice, as observed in analogous compounds . These interactions are critical for predicting solubility and solid-state reactivity.
What in vitro models are suitable for assessing biological activity, and how are conflicting toxicity results addressed?
Advanced Biological Evaluation
The maximal electroshock (MES) seizure model is widely used to screen anticonvulsant activity. For related indole-thiazole derivatives, compounds showed comparable efficacy to phenytoin and carbamazepine after 0.5–4 hours post-administration . Neurotoxicity is assessed via rotorod tests, with some derivatives exhibiting lower toxicity than phenytoin. Contradictions in activity data (e.g., time-dependent efficacy) may arise from metabolic stability or substituent effects. For example, electron-withdrawing groups on the phenyl ring enhance anticonvulsant potency but may increase hepatotoxicity .
How do intermolecular interactions influence the compound’s stability and crystallinity?
Advanced Material Science
Intermolecular C–H⋯O hydrogen bonds and π-π stacking interactions between indole and thiazole rings contribute to thermal stability and crystallinity. For example, in a crystal lattice, these interactions reduce free volume, increasing melting points (e.g., 169–171°C for analogous compounds) . Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction strengths and guide co-crystal design for improved bioavailability.
What strategies resolve discrepancies in structure-activity relationship (SAR) data across studies?
Advanced Data Interpretation
Contradictions in SAR often stem from variations in substituent positioning (e.g., 4-methyl vs. 4-chloro on thiazole) or assay conditions. For example:
- Electron-donating groups (e.g., methoxy) on the indole ring enhance anticonvulsant activity but reduce metabolic stability.
- Steric hindrance from bulky substituents (e.g., 4-methylthiazole) may limit binding to target proteins like GABA receptors.
Cross-validation using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) and meta-analysis of crystallographic data can reconcile conflicting results .
How is purity determined, and what analytical methods are recommended?
Basic Quality Control
Purity is assessed via HPLC (>97% for commercial samples) and corroborated by melting point analysis (e.g., 169–171°C) . For research-grade synthesis, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. Impurities often arise from incomplete oxidation during Baeyer–Villiger reactions, detectable via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) .
What computational tools predict the compound’s pharmacokinetic properties?
Advanced Computational Chemistry
Lipinski’s Rule of Five and SwissADME predict moderate oral bioavailability (logP ~3.2, molecular weight ~349 g/mol). Polar surface area (PSA) calculations (~75 Ų) suggest limited blood-brain barrier penetration, aligning with peripheral anticonvulsant activity in some analogs . Molecular docking (AutoDock Vina) into voltage-gated sodium channels (PDB: 6AGF) identifies key hydrogen bonds between the thiazole nitrogen and Lys1235 residues .
How do solvent polarity and pH affect the compound’s stability in solution?
Advanced Physicochemical Analysis
The compound is stable in aprotic solvents (e.g., DMSO, CHCl₃) but degrades in aqueous buffers at pH >8 due to hydrolysis of the thiazole ring. UV-Vis spectroscopy (λmax ~290 nm) monitors degradation kinetics. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
